N-Nitrosodicyclohexylamine

Description

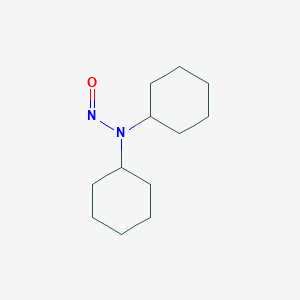

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dicyclohexylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMNKXLBEMEABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073128 | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

947-92-2 | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Formation Mechanisms of N Nitrosodicyclohexylamine

Fundamental Nitrosation Pathways of Dicyclohexylamine (B1670486) Precursors

The formation of N-nitrosodicyclohexylamine fundamentally involves the reaction of a nitrosating agent with its precursor, dicyclohexylamine. This process, known as N-nitrosation, can occur through several chemical mechanisms.

Acid-Catalyzed N-Nitrosation Mechanisms

The most common pathway for the N-nitrosation of secondary amines like dicyclohexylamine is through an acid-catalyzed reaction. cardiff.ac.ukjchr.org In this mechanism, a strong acid reacts with a nitrite (B80452) source, typically sodium nitrite, to generate nitrous acid (HNO₂) in situ. cardiff.ac.uklibretexts.org The nitrous acid is then protonated and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). jchr.orglibretexts.org Dicyclohexylamine, acting as a nucleophile, then attacks the nitrosonium ion, leading to the formation of this compound after deprotonation. jchr.org

The rate of this reaction is often dependent on the square of the nitrite concentration and is highly influenced by pH, with an optimal pH for the nitrosation of some secondary amines being around 3. nih.govsmolecule.com This pH represents a balance between the formation of the active nitrosating species and the availability of the unprotonated amine for reaction. smolecule.com

Electrochemical Synthesis Approaches for N-Nitroso Compounds

Electrochemical methods offer an alternative route for the synthesis of N-nitroso compounds, including this compound, often under milder conditions without the need for strong acids. cardiff.ac.ukresearchgate.net These approaches typically involve the anodic oxidation of a nitrite source, such as sodium or potassium nitrite, to generate nitrogen dioxide (NO₂) radicals. researchgate.netsci-hub.se These radicals can then lead to the formation of the nitrosonium ion (NO⁺), which subsequently reacts with the secondary amine. sci-hub.se

Flow electrochemistry has been demonstrated as a practical approach for the N-nitrosation of a variety of secondary amines, achieving high yields. cardiff.ac.ukresearchgate.net For instance, dicyclohexylamine has been successfully converted to its N-nitroso derivative using electrochemical methods. researchgate.netsci-hub.se These techniques are seen as a greener alternative as they replace potentially hazardous chemical oxidants with electrons. cardiff.ac.ukrsc.org

Table 1: Electrochemical Synthesis of this compound

| Method | Nitrosating Agent | Key Features | Reference |

| Flow Electrochemistry | Sodium Nitrite | Acid- and oxidant-free, continuous flow. | researchgate.net |

| Batch Electrochemistry | Potassium/Sodium Nitrite | Good functional group tolerance, applicable to late-stage modification of pharmaceuticals. | sci-hub.se |

Role of Nitrosating Agents (e.g., Nitrous Acid, Nitrogen Oxides)

Various chemical species can act as nitrosating agents, facilitating the conversion of dicyclohexylamine to this compound.

Nitrous Acid (HNO₂): As previously mentioned, nitrous acid, typically generated in situ from sodium nitrite and a strong acid, is a primary nitrosating agent. cardiff.ac.ukjchr.org The actual reactive species in this process is often dinitrogen trioxide (N₂O₃), which exists in equilibrium with nitrous acid. smolecule.com

Nitrogen Oxides (NOx): Nitrogen oxides, such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄), are potent nitrosating agents. cardiff.ac.ukechemi.com These can react directly with secondary amines to form N-nitrosamines. cardiff.ac.uk The decomposition of dicyclohexylamine at high temperatures can produce nitrogen oxides, which could potentially contribute to nitrosamine (B1359907) formation. echemi.comatamanchemicals.comnih.govchembk.com

Other nitrosating agents that have been developed include alkyl nitrites, nitrosyl halides, and nitrosonium tetrafluoroborate. cardiff.ac.uk

Formation in Diverse Environmental and Industrial Matrices

Beyond controlled synthesis, this compound can form unintentionally in various industrial and environmental contexts where dicyclohexylamine and nitrosating agents are present.

Formation in Chemical Formulations (e.g., Anti-corrosion agents)

Dicyclohexylamine and its salts, such as dicyclohexylammonium (B1228976) nitrite, are utilized as volatile corrosion inhibitors (VCIs) in packaging materials and boiler water treatment. atamanchemicals.comepa.govntis.govoecd.org The use of dicyclohexylammonium nitrite, in particular, presents a direct potential for the formation of this compound, as both the amine precursor and the nitrite nitrosating agent are present in the same formulation. epa.govresearchgate.netresearchgate.net This conversion can occur under ambient conditions. epa.gov Commercial VCI products have been found to contain the corresponding nitrosamine. epa.govntis.gov Even in "non-nitrite" VCI formulations containing dicyclohexylamine, the potential for nitrosation exists if nitrite or other nitrosating agents are present from other sources. epa.govntis.gov

Table 2: Dicyclohexylamine Applications with Potential for NDCHA Formation

| Application | Role of Dicyclohexylamine | Potential for Nitrosation | Reference |

| Volatile Corrosion Inhibitors (VCIs) | Active ingredient (often as a nitrite salt) to prevent metal corrosion. | High, especially when used as dicyclohexylammonium nitrite. epa.govntis.govresearchgate.netresearchgate.net | epa.govntis.gov |

| Boiler Water Additives | Neutralizing amine to control pH and prevent corrosion. | Possible if nitrite or other nitrosating agents are present in the boiler water. | epa.gov |

| Rubber and Plastics Manufacturing | Antioxidant, vulcanization accelerator. | Potential for formation if nitrosating agents are present during processing. | atamanchemicals.com |

| Agricultural Pesticides | Intermediate in synthesis. | Potential for formation if nitrosating agents are present during synthesis or in formulations. | atamanchemicals.com |

| Fuel Additives | Scavenger for acidic compounds. | Potential for interaction with nitrogen oxides in fuel or exhaust. atamanchemicals.com | atamanchemicals.com |

Unintentional Formation during Water Disinfection Processes (General Nitrosamines)

The formation of various N-nitrosamines is a recognized issue in drinking water treatment, particularly during disinfection processes. matec-conferences.orgresearchgate.nettandfonline.com While the specific formation of this compound in this context is not as extensively documented as for other nitrosamines like N-nitrosodimethylamine (NDMA), the general mechanisms are relevant. matec-conferences.org

Chloramination, the use of chloramines as a disinfectant, is a major pathway for nitrosamine formation. matec-conferences.org Organic nitrogen precursors in the source water can react with chloramines to form these disinfection byproducts. matec-conferences.org Ozonation and chlorination can also contribute to the formation of nitrosamines. researchgate.nettandfonline.com The presence of dicyclohexylamine in source water, potentially from industrial discharges, could make it a precursor for this compound formation during these water treatment processes.

Generation from Rubber and Polymer Degradation Processes

This compound (NDCHA) can be formed during the manufacturing and degradation of rubber products. The vulcanization process, essential for creating durable rubber, often employs accelerators that can act as precursors to N-nitrosamines. europa.eu

Dithiocarbamic acids and thiurams are common vulcanization accelerators that decompose to form secondary amines. scirp.org These secondary amines, including dicyclohexylamine, can then react with nitrosating agents present in the environment or during manufacturing to form this compound. europa.euscirp.org Similarly, some antioxidants of the diphenylamine (B1679370) type used in rubber production are secondary amines that can undergo this reaction. scirp.org The nitrosating agents are typically nitrogen oxides (NOx) or nitrites. scirp.orgaesan.gob.es

The presence of N-nitrosamines, including NDCHA, has been a consideration in consumer products made from rubber, such as balloons and baby bottle teats. europa.euscirp.org

The degradation of certain polymers can also lead to the formation of N-nitrosamines. For instance, poly(diallyldimethylammonium chloride) (polyDADMAC), a polymer used in water treatment, has been identified as a significant precursor to the formation of N-nitrosodimethylamine (NDMA) during chloramination. nih.gov The degradation of the polymer releases dimethylamine (B145610) (DMA), a secondary amine, which then reacts with chloramine. The formation is influenced by factors such as pH, with the highest yield occurring near neutral pH. nih.gov While this example focuses on NDMA, it illustrates the general mechanism by which polymer degradation can release secondary amine precursors, which can subsequently be nitrosated.

Table 1: Formation of N-Nitrosamines from Rubber and Polymer Degradation

| Source Material | Precursor Compounds | Process/Conditions | Resulting Nitrosamine Example |

|---|---|---|---|

| Rubber | Dithiocarbamates, Thiurams (Vulcanization Accelerators); Diphenylamine-type antioxidants | Vulcanization, subsequent reaction with nitrosating agents (e.g., NOx) | This compound (NDCHA) |

Pathways of Contamination in Cosmetic Products

This compound has been detected in cosmetic products such as facial masks and cleansers. juniperpublishers.com The contamination of cosmetics with nitrosamines can occur through several pathways, primarily involving the reaction of secondary or tertiary amine precursors with nitrosating agents. resolvemass.caeuropa.eu

Key pathways for contamination include:

Contaminated Raw Materials : Ingredients commonly used in cosmetics, such as the alkanolamines diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA), can contain secondary amines as impurities or degrade to form them. juniperpublishers.comresolvemass.ca These are frequently used as emulsifiers or pH modifiers. juniperpublishers.com

Ingredient Interaction : The formulation process itself can lead to nitrosamine formation. Preservatives that release nitrites can react with amines present in other ingredients under specific conditions. resolvemass.ca The formation is highly dependent on factors like pH, with acidic conditions generally favoring the reaction. juniperpublishers.com

Storage and Manufacturing Conditions : Elevated temperatures and high humidity during storage can accelerate the chemical reactions that form nitrosamines. resolvemass.ca Cross-contamination and improper pH control during the manufacturing process also increase the risk of formation. resolvemass.ca

Research has shown a correlation between the concentration of N-nitrosamines in cosmetics and the levels of precursors like TEA and DEA, as well as the presence of nitrite and other nitrosating agents. researchgate.net

Table 2: Contamination Pathways of N-Nitrosamines in Cosmetics

| Pathway | Description | Key Precursors/Factors | Example Products |

|---|---|---|---|

| Raw Material Contamination | Use of ingredients that are inherently contaminated with or can degrade into secondary amines. | Diethanolamine (DEA), Triethanolamine (TEA), Coconut fatty acid diethanolamide | Facial Cleanser, Shampoo, Facial Mask juniperpublishers.com |

| Ingredient Interaction during Formulation | Reaction between nitrosating agents (often from preservatives) and amine-based ingredients. | Nitrite-releasing preservatives, Secondary/Tertiary Amines, Acidic pH | Anti-aging creams resolvemass.ca |

Atmospheric Formation Mechanisms

While N-nitrosamines are generally short-lived in outdoor air due to rapid degradation by sunlight (photolysis), they can be formed and detected in the atmosphere, particularly in particulate matter. acs.orgresearchgate.net The atmospheric formation of this compound and other nitrosamines is linked to the presence of precursor secondary amines and nitrosating agents from various sources. researchgate.net

Vehicle exhaust is considered a major source of both secondary amine precursors and nitrogen oxides (NOx), which act as nitrosating agents in the atmosphere. researchgate.net Gaseous nitrosamines can be formed through gas-phase reactions and subsequently partition onto existing atmospheric particulate matter (PM2.5). researchgate.net This process contributes to the presence of nitrosamines as secondary organic aerosols. researchgate.net

Studies have identified various N-nitrosamines in atmospheric PM2.5 samples in urban environments. researchgate.net Additionally, indoor air at industrial sites related to rubber and pesticide manufacturing may have higher accumulations of nitrosamines due to the use of precursor chemicals. acs.org The photolysis of N-nitrosodialkylamines, including this compound, can occur in the presence of acid, leading to their degradation. cdnsciencepub.com

Table 3: Atmospheric Formation and Presence of N-Nitrosamines

| Factor | Role in Atmospheric Formation/Presence | Details |

|---|---|---|

| Primary Sources of Precursors | Emission of secondary amines and nitrosating agents. | Vehicle exhaust is a major contributor of both secondary amines and nitrogen oxides (NOx). researchgate.net |

| Formation Mechanism | Reaction of precursors in the atmosphere. | Gas-phase reactions between amines and NOx form gaseous nitrosamines, which can then adsorb to particulate matter. researchgate.net |

| Atmospheric Fate | Degradation and transport. | N-nitrosamines are susceptible to degradation by sunlight (photolysis). acs.org They are found in PM2.5, indicating partitioning from the gas to the particulate phase. researchgate.net |

| Indoor Accumulation | Higher concentrations in specific environments. | Can accumulate in indoor air at rubber and pesticide manufacturing facilities. acs.org |

Advanced Analytical Methodologies for N Nitrosodicyclohexylamine Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone of nitrosamine (B1359907) analysis, providing the necessary separation of target analytes from complex sample matrices. Various chromatographic techniques, each with distinct advantages, are utilized for the characterization of N-Nitrosodicyclohexylamine.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Detection and Confirmation

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the determination of volatile and semi-volatile nitrosamines, including this compound. waters.comfda.gov.tw This method offers high sensitivity and specificity, making it suitable for trace-level detection in complex matrices like medicines and cosmetics. fda.gov.twresearchgate.net The use of tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, enhances selectivity by monitoring specific precursor-to-product ion transitions, thereby reducing matrix interference and improving the accuracy of quantification. researchgate.netshimadzu.com

In a typical GC-MS/MS analysis, the sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. fda.gov.twresearchgate.net Following separation, the analytes enter the mass spectrometer, where they are ionized, fragmented, and detected. thermofisher.com Electron ionization (EI) is a common ionization technique used for this purpose. fda.gov.tw

One study detailed a comprehensive GC-MS/MS method for determining ten volatile nitrosamines, including this compound, in various cosmetic products. researchgate.net The method involved ultrasonic extraction followed by cleanup using a solid-phase extraction (SPE) cartridge. The analysis was performed on a DB-624 capillary column, achieving limits of quantification (LOQs) in the range of 2.5–10 mg/kg. researchgate.net

Table 1: Example GC-MS/MS Method Parameters for this compound Analysis

| Parameter | Setting | Source |

|---|---|---|

| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | fda.gov.twresearchgate.net |

| Column | DB-624 (30 m × 0.25 mm, 1.40 μm) or equivalent | researchgate.net |

| Injection Mode | Pulsed Splitless | fda.gov.tw |

| Carrier Gas | Helium | fda.gov.tw |

| Ionization Mode | Electron Ionization (EI), 70 eV | fda.gov.tw |

| Detection Mode | Multiple Reaction Monitoring (MRM) | fda.gov.twresearchgate.net |

| Sample Matrix | Cosmetics, Medicines | fda.gov.twresearchgate.net |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Nitrosamines

While GC-based methods are excellent for volatile compounds, High-Performance Liquid Chromatography (HPLC) is particularly suited for the analysis of non-volatile and thermally labile nitrosamines. For semi-polar compounds like this compound, HPLC provides a robust alternative. researchgate.netdntb.gov.uanih.gov

A study developed a simple and reliable method for the simultaneous determination of three semi-polar nitrosamines, including this compound, in water and wastewater samples. researchgate.netdntb.gov.uanih.gov The method utilized stir bar sorptive extraction (SBSE) for sample pre-concentration, followed by HPLC analysis with a diode array detector (DAD). researchgate.netdntb.gov.uanih.gov This approach demonstrated good sensitivity and precision. researchgate.netdntb.gov.uanih.gov

The performance of this HPLC method for this compound was notable, with a limit of detection (LOD) of 0.09 ng/mL and a linear dynamic range extending from 0.32 to 1000 ng/mL. researchgate.netdntb.gov.uanih.gov The average recoveries were greater than 81%, and the method showed good reproducibility with a relative standard deviation of less than 6%. researchgate.netdntb.gov.uanih.gov

Table 2: Performance Data for HPLC-DAD Analysis of this compound in Water

| Parameter | Value | Source |

|---|---|---|

| Limit of Detection (LOD) | 0.09 ng/mL | researchgate.netdntb.gov.uanih.gov |

| Linear Dynamic Range | 0.32–100 ng/mL & 100–1000 ng/mL | researchgate.netdntb.gov.uanih.gov |

| Correlation Coefficient (r) | 0.9999 & 0.9998 | researchgate.netdntb.gov.uanih.gov |

| Average Recovery | >81% | researchgate.netdntb.gov.uanih.gov |

| Relative Standard Deviation (RSD) | <6% | researchgate.netdntb.gov.uanih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique for the analysis of a broad spectrum of nitrosamine impurities, offering unparalleled sensitivity, selectivity, and precision. researchgate.netshimadzu.comsigmaaldrich.com This method is highly effective for quantifying both volatile and non-volatile nitrosamines at trace levels, even in complex pharmaceutical and consumer product matrices. waters.comresearchgate.net Compared to HPLC with UV or DAD detection, LC-MS/MS provides significantly lower detection limits and greater confidence in compound identification. juniperpublishers.com

The coupling of liquid chromatography with a tandem mass spectrometer allows for the separation of analytes from the matrix, followed by highly specific detection based on the mass-to-charge ratio of precursor and product ions. researchgate.net This specificity is crucial for minimizing false positives that can arise from matrix interferences. nih.gov Regulatory bodies often favor LC-MS/MS methods for their robustness and reliability in ensuring product safety. researchgate.netsigmaaldrich.com While specific applications focusing solely on this compound are part of broader multi-analyte methods, the principles of enhanced sensitivity and specificity are directly applicable. lcms.cznih.gov

Hyphenated Detection Technologies

Hyphenated techniques combine the separation power of chromatography with highly selective detectors, providing an enhanced level of analytical performance.

Thermal Energy Analysis (TEA) Coupled with GC or LC

The Thermal Energy Analyzer (TEA) is a highly selective and sensitive detector for N-nitroso compounds. nih.govchromatographytoday.com When coupled with either a gas chromatograph (GC-TEA) or a liquid chromatograph (LC-TEA), it offers excellent selectivity for nitrosamines over other nitrogen-containing compounds. nih.govusp.org

The principle of TEA involves the catalytic cleavage of the N-NO bond at high temperatures (pyrolysis), which releases a nitric oxide (NO) radical. usp.org This NO radical then reacts with ozone in a reaction chamber to produce electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light (chemiluminescence) in the near-infrared region, which is detected by a photomultiplier tube. usp.org The intensity of this light is directly proportional to the concentration of the N-nitroso compound.

GC-TEA has been historically considered a reference method for the analysis of volatile nitrosamines. researchgate.net While less common today with the advent of advanced mass spectrometry, it remains a valuable tool, particularly for screening purposes, due to its ability to rapidly identify and analyze N-nitroso compounds with minimal matrix interference. waters.comusp.org

Methodological Advancements in Sample Preparation and Extraction

Effective sample preparation is a critical step to isolate and concentrate target analytes from the sample matrix, thereby improving the accuracy and sensitivity of the subsequent analysis. nih.gov For this compound, several advanced extraction techniques have been developed.

Stir Bar Sorptive Extraction (SBSE): This technique has been successfully applied to the analysis of this compound in water samples. researchgate.netdntb.gov.uanih.gov SBSE utilizes a magnetic stir bar coated with a sorbent phase, typically polydimethylsiloxane (B3030410) (PDMS), which is a non-polar material. science.govgrupobiomaster.com During extraction, the coated stir bar is placed in the sample and stirred, allowing analytes to partition from the sample matrix into the sorbent phase. grupobiomaster.com This method offers high enrichment factors due to the larger volume of the sorbent phase compared to techniques like solid-phase microextraction (SPME). grupobiomaster.com

Solid-Phase Extraction (SPE): SPE is a widely used cleanup and concentration technique for nitrosamine analysis in complex matrices like cosmetics and pharmaceuticals. researchgate.netchromatographyonline.com For the analysis of this compound in cosmetic samples, a method using an Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge has been reported to provide effective cleanup of the sample extract. researchgate.net The protocol typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the target analytes with a suitable solvent. waters.com

Ultrasonic Extraction: This method is often used for the initial extraction of analytes from solid or semi-solid samples, such as cosmetics. researchgate.net The application of ultrasonic waves helps to disrupt the sample matrix, facilitating the transfer of the target compounds into the extraction solvent. researchgate.net

Table 3: Summary of Sample Preparation Techniques for this compound

| Technique | Matrix | Sorbent/Solvent | Purpose | Source |

|---|---|---|---|---|

| Stir Bar Sorptive Extraction (SBSE) | Water, Wastewater | Polydimethylsiloxane (PDMS) | Extraction & Pre-concentration | researchgate.netdntb.gov.uanih.gov |

| Solid-Phase Extraction (SPE) | Cosmetics | Oasis HLB Cartridge | Cleanup & Concentration | waters.comresearchgate.net |

| Ultrasonic Extraction | Cosmetics | Suitable Solvents | Initial Extraction | researchgate.net |

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that concentrates and purifies analytes from a solution by sorption onto a solid-phase sorbent. chromatographyonline.com This method is favored over traditional liquid-liquid extraction due to its efficiency, reduced solvent consumption, and potential for automation. chromatographyonline.comresearchgate.net For the analysis of N-nitrosamines, including NDCHA, various SPE sorbents have been investigated to achieve optimal retention and subsequent elution.

In a study developing a method for ten volatile nitrosamines in cosmetics, an Oasis HLB solid-phase extraction cartridge was used for sample cleanup after extraction with suitable solvents. researchgate.net Another approach for analyzing N-nitrosamines in drinking water involves passing the water sample through an SPE cartridge packed with materials like coconut charcoal or Ambersorb 572. pjoes.com The analytes are then eluted with a solvent such as dichloromethane. pjoes.com Research has also explored the use of strong cation-exchange functionalized polymeric sorbent cartridges for the extraction of low molecular weight nitrosamine impurities from cough syrups, followed by GC-MS analysis. chromatographyonline.com

The general SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest. thermofisher.com The choice of sorbent and elution solvent is critical and is determined by the chemical properties of the target analyte and the sample matrix. For instance, a method for determining eight N-nitrosamines in drinking water utilized SPE followed by gas chromatography-tandem mass spectrometry (GC-MS/MS).

Ultrasonication-Assisted Liquid Extraction

Ultrasonication-Assisted Extraction (UAE) is a technique that employs ultrasonic waves to facilitate the extraction of compounds from a solid or liquid sample into a solvent. nih.gov The principle behind UAE is acoustic cavitation, where the formation and collapse of microscopic bubbles create localized high pressure and temperature, enhancing mass transfer and accelerating the extraction process. nih.gov

A method for the determination of twelve N-nitrosamines in cooked ham samples utilized UAE coupled with dispersive liquid-liquid microextraction. mdpi.comnih.gov In this procedure, various parameters such as the type and volume of extraction solvent, and the duration of ultrasonication are optimized to maximize extraction efficiency. mdpi.com For example, in the analysis of ham samples, water was selected as the extraction solvent, and the optimal volume was determined to be 10 mL for a 1 g sample. mdpi.com This technique has been shown to be effective for extracting nitrosamines from complex food matrices. mdpi.comnih.gov

Microextraction Technologies

Microextraction techniques are miniaturized versions of conventional extraction methods that offer several advantages, including significantly reduced solvent and sample consumption, and environmental friendliness. researchgate.netresearchgate.net These methods are particularly well-suited for trace analysis.

One prominent microextraction technique is Solid-Phase Microextraction (SPME), which involves the use of a fused-silica fiber coated with a polymeric stationary phase. nih.gov The fiber is exposed to the sample or its headspace, and analytes partition onto the coating. nih.gov For N-nitrosamine analysis, various fiber coatings have been tested, including polyacrylate (PA) and polydimethylsiloxane (PDMS). researchgate.net A study on the extraction of seven N-nitrosamine compounds from water by SPME demonstrated a significantly reduced analysis time compared to other isolation techniques. nih.gov

Another innovative microextraction approach is Stir Bar Sorptive Extraction (SBSE). In a study focused on the simultaneous quantification of three semi-polar nitrosamines, including this compound, SBSE with a polydimethylsiloxane-coated stir bar was employed. researchgate.netdntb.gov.ua The analytes are adsorbed onto the coating during stirring and then desorbed using a small volume of solvent. researchgate.netdntb.gov.ua This method has proven to be simple, sensitive, and reliable for determining trace amounts of nitrosamines in water and wastewater samples. researchgate.netdntb.gov.ua

Rigorous Method Validation Parameters in Research

To ensure the reliability and accuracy of analytical methods for this compound, rigorous validation is essential. This process involves evaluating several key parameters, including recovery from spiked samples and the determination of detection and quantification limits.

Recovery Studies from Spiked Samples

Recovery studies are performed to assess the accuracy of an analytical method by measuring the amount of analyte retrieved from a sample matrix to which a known amount of the analyte has been added (spiked). The results are typically expressed as a percentage of the known amount added.

In a study for the determination of N-nitrosamines in meat products, recovery values were found to be between 95% and 110%. For the analysis of nitrosamines in various food matrices, a technical note reported that for 11 nitrosamine analytes in 6 different food matrices at two spiking levels, the majority of mean recovery values were within the 70-130% criteria. sciex.com Specifically, at a 10 ng/g spiking level, recoveries ranged from 69% to 123%. sciex.com Another study on nitrosamines in biopharmaceuticals reported satisfactory recoveries ranging from 82.4% to 116.8% at three different concentration levels.

| Analyte(s) | Matrix | Spiking Levels | Recovery Range (%) | Reference |

|---|---|---|---|---|

| N-Nitrosamines | Raw Pork Meat | 0.5, 1, and 10 μg/kg | 95 - 110 | researchgate.net |

| 11 Nitrosamines | Milk, Oats, Chicken, Fried Chicken, Fish, Prawn | 10 and 20 ng/g | 69 - 123 | sciex.com |

| Nitrosamines | Biopharmaceuticals | 0.5, 2.0, and 3.0 μg/L | 82.4 - 116.8 | researchgate.net |

| N-Nitrosodibutylamine, N-Nitrosodiphenylamine, this compound | Water and Wastewater | Not Specified | >81 | researchgate.netdntb.gov.ua |

Determination of Limits of Quantification (LOQ) and Detection (LOD)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision. loesungsfabrik.de The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. loesungsfabrik.de These parameters are crucial for defining the sensitivity of an analytical method.

The determination of LOD and LOQ can be approached in several ways, including the signal-to-noise (S/N) ratio method and calculations based on the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.deddtjournal.netsepscience.com For the S/N method, a ratio of 3:1 is generally accepted for LOD, while a ratio of 10:1 is common for LOQ. loesungsfabrik.deddtjournal.net

A study on the simultaneous quantification of N-nitrosodibutylamine, N-nitrosodiphenylamine, and this compound reported a limit of detection of 0.09 ng/mL for this compound. researchgate.netdntb.gov.ua In another study developing a method for ten volatile nitrosamines in cosmetics, the limits of quantification (LOQs) were in the range of 2.5–10 mg kg−1. For the analysis of nitrosamines in wastewater, the limits of detection ranged from 0.1 to 1.0 ng L-1, and the limits of quantification ranged from 0.4 to 3.3 ng L-1.

| Analyte(s) | Method | LOD | LOQ | Reference |

|---|---|---|---|---|

| This compound | SBSE-HPLC | 0.09 ng/mL | Not Specified | researchgate.netdntb.gov.ua |

| Ten Volatile Nitrosamines (including NDCHA) | GC-MS/MS | Not Specified | 2.5–10 mg/kg | researchgate.net |

| Eight N-Nitrosamines | SPE-GC-MS/MS | 0.1 - 1.0 ng/L | 0.4 - 3.3 ng/L | researchgate.net |

| Seven N-Nitrosamines | SPME-GC with various detectors | 30 - 890 ng/L (as NDMA) | Not Specified | nih.gov |

| Nitrosamines | Dispersive Micro-Solid Phase Extraction-LC-MS/MS | 0.005-0.025 μg/L | 0.010-0.250 μg/L | researchgate.net |

Toxicological Research on N Nitrosodicyclohexylamine: Mechanisms and Cellular Effects

Genotoxicity and Mutagenicity Assessments

The evaluation of NDCHA's genotoxic and mutagenic potential has been conducted using both mammalian cell lines and bacterial systems. These tests are designed to detect various forms of DNA damage and mutation, providing insight into the compound's mode of action at a cellular level.

Investigations using V79 Chinese hamster cells have been pivotal in understanding the genotoxic effects of NDCHA in mammalian systems. nih.gov These studies have employed multiple endpoints to assess DNA damage and cytotoxicity.

In studies with V79 cells, N-Nitrosodicyclohexylamine was found to cause a significant induction of sister chromatid exchange (SCE). nih.gov A dose-dependent increase in SCE was observed in the concentration range of 5 µM to 100 µM, with a significant effect noted at a minimum concentration of 5 µM. nih.gov The induction of SCE is an indicator of DNA damage and repair processes.

The single cell gel electrophoresis, or comet assay, revealed that NDCHA induces DNA lesions in V79 cells. nih.gov A significant and dose-dependent increase in DNA damage was detected across a concentration range from 5 µM to 100 µM (P<0.001). nih.gov The use of proteinase K in the lysing solution did not alter these results, indicating that the detected effects were primarily on the DNA itself. nih.gov

Cytotoxicity of NDCHA in V79 cells was assessed using the neutral red uptake assay, which measures the viability of cells based on their ability to incorporate the supravital dye into their lysosomes. nih.govnih.gov Research showed that after a 24-hour incubation period, NDCHA suppressed neutral red uptake by up to 50% at a concentration of approximately 135 µM, indicating a cytotoxic effect at this level. nih.govresearchgate.net

Table 1: Summary of In Vitro Genotoxicity and Cytotoxicity Findings for this compound in V79 Cells Data derived from studies by Gebel et al. nih.govresearchgate.net

The mutagenic potential of this compound has been evaluated using the bacterial reverse mutation assay, commonly known as the Ames test. nih.govxenometrix.ch This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. lhasalimited.org

The role of metabolic activation is crucial in testing nitrosamines, as many require enzymatic conversion to become mutagenic. toxys.comacs.org This is typically achieved by adding an S9 fraction, a supernatant from homogenized rodent liver containing metabolic enzymes. lhasalimited.org

Studies on NDCHA have utilized various S9 fractions, including those induced by Aroclor-1254, a combination of beta-naphthoflavone (B1666907) and phenobarbital, and pyrazole. nih.gov In an Ames test using Salmonella typhimurium strains TA98, TA100, and TA1535, NDCHA did not show mutagenic effects. nih.gov However, with strain TA104, an inconclusive result was reported, where microcolony induction was observed at doses higher than 250 micrograms per plate specifically when using a 20% Aroclor-1254 induced S9 fraction at a pH of 6.5. nih.gov

More recent investigations using miniaturized Ames tests have provided further data. xenometrix.ch In these assays, NDCHA was tested with the E. coli uvrA[pKM101] strain in the presence of a 30% hamster S9 fraction. The results were equivocal in the MicroAmes6 assay format, while the Ames MPF format yielded a negative result, highlighting that test outcomes can vary depending on the specific assay protocol. xenometrix.ch

Table 2: Summary of Bacterial Reverse Mutation Assay (Ames Test) Findings for this compound Data derived from studies by Westphal et al. nih.gov and Xenometrix. xenometrix.ch

Table of Mentioned Compounds

Bacterial Reverse Mutation Assays (Ames Test) with Salmonella typhimurium and E. coli

Assessment using Miniaturized Ames Assay Formats

The mutagenic potential of this compound (NDCHA) has been investigated using miniaturized versions of the Ames test, which are designed to assess point mutations in bacteria and serve as a preliminary screening for genotoxicity. nih.gov These miniaturized formats, such as the Ames MPF and the MicroAmes6, offer the advantage of requiring smaller amounts of the test substance. nih.govxenometrix.chxenometrix.chresearchgate.net

In a study comparing these miniaturized assays, NDCHA was tested with the E. coli uvrA[pKM101] tester strain. The results were not entirely consistent between the two formats. The MicroAmes6 assay produced an equivocal result, suggesting a possible weak mutagenic effect, while the Ames MPF assay yielded a negative result for NDCHA. xenometrix.chxenometrix.ch Another study reported that in the standard Ames test using Salmonella typhimurium strains TA98, TA100, and TA1535, NDCHA was found to be negative. nih.gov However, with the TA104 strain and the presence of a 20% Aroclor-1254 induced S9 metabolic activation system at pH 6.5, there was an induction of microcolonies at concentrations higher than 250 micrograms per plate, leading to an inconclusive result for this specific strain. nih.gov

These findings highlight that miniaturized Ames assays can be a useful tool for the initial assessment of the mutagenicity of nitrosamines. xenometrix.chxenometrix.ch However, the differing outcomes for NDCHA between the MicroAmes6 and Ames MPF formats, along with the inconclusive results in the standard Ames test with the TA104 strain, suggest that the mutagenic potential of this compound may be weak or dependent on specific experimental conditions. xenometrix.chxenometrix.chnih.gov

Table 1: Results of Miniaturized Ames Assays for this compound

| Assay Format | Tester Strain | Metabolic Activation | Result | Reference |

| MicroAmes6 | E. coli uvrA[pKM101] | Not specified | Equivocal | xenometrix.chxenometrix.ch |

| Ames MPF | E. coli uvrA[pKM101] | Not specified | Negative | xenometrix.chxenometrix.ch |

| Standard Ames | S. typhimurium TA98 | Aroclor-1254 induced S9 | Negative | nih.gov |

| Standard Ames | S. typhimurium TA100 | Aroclor-1254 induced S9 | Negative | nih.gov |

| Standard Ames | S. typhimurium TA1535 | Aroclor-1254 induced S9 | Negative | nih.gov |

| Standard Ames | S. typhimurium TA104 | 20% Aroclor-1254 induced S9 (pH 6.5) | Inconclusive (microcolony induction >250 µ g/plate ) | nih.gov |

In Vitro Micronucleus Assay in Isolated Human Lymphocytes

The genotoxic potential of this compound (NDCHA) has been evaluated using the in vitro micronucleus assay with isolated human lymphocytes. nih.govresearchgate.netgoettingen-research-online.de This assay is a well-established method for detecting both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss or gain). europa.eu

In a study investigating the effects of NDCHA, the compound was synthesized and purified to over 97% purity, with its identity confirmed by gas chromatography/mass spectroscopy (GC/MS) and NMR. nih.govresearchgate.net The study found that NDCHA induced the formation of micronuclei in cultured human lymphocytes at concentrations ranging from 15 to 100 micrograms per milliliter (equivalent to 71.4 to 476.2 micromolar). nih.govresearchgate.net In four out of the six experiments conducted, the rate of micronucleus formation significantly exceeded the baseline rate at one or two non-toxic concentrations of NDCHA. nih.govresearchgate.net

Based on these findings, it was concluded that this compound is weakly genotoxic in the in vitro micronucleus test with isolated human lymphocytes. nih.govresearchgate.net This suggests that NDCHA has the potential to cause chromosomal damage in human cells. Given that many nitrosamines are known to be tumorigenic, these results underscore the importance of further investigation into the genotoxic effects of NDCHA. nih.gov

Mechanisms of DNA Adduct Formation and Alkylation (General Nitrosamines)

Nitrosamines are a class of chemical compounds that are known to be potent alkylating agents, capable of causing genetic damage and carcinogenesis. researchgate.netnih.gov Their genotoxic effects are not direct; they require metabolic activation to become reactive electrophilic species that can interact with DNA. eaht.orgacs.org This activation process is a critical first step in the mechanism of DNA adduct formation. nih.gov

The primary mechanism of DNA damage by nitrosamines involves the formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical. nih.govnih.gov This process begins with the metabolic activation of the nitrosamine (B1359907), typically through hydroxylation of the α-carbon atom by cytochrome P450 enzymes. researchgate.netsci-hub.se This enzymatic reaction leads to the formation of an unstable α-hydroxynitrosamine. acs.org

This intermediate compound then undergoes spontaneous decomposition, which generates a highly reactive electrophilic species known as a diazonium ion. researchgate.netacs.orgeuropa.eu It is this diazonium ion that is ultimately responsible for the alkylation of DNA. researchgate.netsci-hub.se The diazonium ion can attack various nucleophilic sites on the DNA bases, leading to the formation of a variety of DNA adducts. eaht.org The most common sites of alkylation on the DNA bases are the nitrogen and oxygen atoms. eaht.org For example, N-nitrosodimethylamine (NDMA) metabolism leads to the formation of a methyldiazonium ion, which can then methylate DNA. researchgate.net Similarly, N-nitrosodiethylamine (NDEA) is metabolized to an ethyldiazonium ion, which causes DNA ethylation. researchgate.net

The formation of these DNA adducts can have significant consequences for the cell. If not repaired, these adducts can lead to mispairing of DNA bases during replication, resulting in mutations. eaht.org For instance, the formation of O6-methylguanine is a particularly mutagenic lesion that can lead to G:C to A:T transition mutations. scialert.net The accumulation of such mutations in critical genes can ultimately lead to the initiation of cancer. nih.govhesiglobal.org

Metabolic Activation and Detoxification Pathways

The biological activity of nitrosamines is intrinsically linked to their metabolism, which involves a series of enzymatic reactions that can lead to either their activation into carcinogenic compounds or their detoxification and elimination from the body. umn.edunih.gov These metabolic pathways are broadly categorized into Phase I and Phase II reactions. umn.edunih.govnih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP2E1) in Biotransformation (General Nitrosamines)

The metabolic activation of many nitrosamines is primarily initiated by Phase I enzymes, specifically the cytochrome P450 (CYP) superfamily of monooxygenases. nih.govaacrjournals.orgtandfonline.com These enzymes are crucial for the biotransformation of a wide range of xenobiotics, including drugs and carcinogens. nih.gov

Several CYP isoforms have been implicated in the metabolism of nitrosamines, with cytochrome P450 2E1 (CYP2E1) playing a particularly significant role in the activation of many low-molecular-weight nitrosamines. aacrjournals.orgtandfonline.comnih.gov Studies have shown that CYP2E1 is the major enzyme responsible for the N-dealkylation of short-chain nitrosodialkylamines in various species, including humans. oup.com For instance, the demethylation of N-nitrosodimethylamine (NDMA) is significantly correlated with CYP2E1 activity. oup.com

However, the specificity of CYP2E1 decreases as the size of the alkyl groups on the nitrosamine increases. oup.com For nitrosamines with bulkier alkyl chains, other P450 isoforms become more involved in their metabolism. oup.com For example, cytochrome P450 2A6 (CYP2A6) has been shown to be a major catalyst for the metabolic activation of N-nitrosodiethylamine (NDEA) and other tobacco-related nitrosamines. nih.govnih.gov In some cases, CYP3A4, CYP2C, and CYP2D6 have also been shown to contribute to the dealkylation of certain nitrosamines. oup.com The expression and activity of these CYP enzymes can vary significantly among individuals, which may contribute to differences in susceptibility to the carcinogenic effects of nitrosamines. nih.gov

The initial and rate-limiting step in the metabolic activation of nitrosamines by CYP enzymes is typically the hydroxylation of the carbon atom alpha (α) to the nitroso group. acs.org This α-hydroxylation reaction is a critical event that initiates the cascade leading to the formation of DNA-reactive intermediates. acs.org

Considerations for Phase II Detoxification Metabolism (General Nitrosamines)

Following Phase I metabolism, the reactive intermediates of nitrosamines or the parent compounds themselves can undergo Phase II detoxification reactions. nih.govnih.gov These reactions involve the conjugation of the molecule with endogenous, water-soluble compounds, which facilitates their excretion from the body. nih.gov

Key Phase II enzymes involved in the detoxification of various xenobiotics include glutathione (B108866) S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs). scialert.netnih.gov GSTs, for instance, catalyze the conjugation of electrophilic compounds with glutathione, a major cellular antioxidant. scialert.net This process effectively neutralizes the reactive intermediates, preventing them from damaging cellular macromolecules like DNA. scialert.net

The balance between Phase I activation and Phase II detoxification is a critical determinant of the ultimate carcinogenic potential of a nitrosamine. nih.gov If the rate of Phase I activation exceeds the capacity of Phase II detoxification pathways, there can be an accumulation of reactive electrophilic intermediates, increasing the likelihood of DNA damage and the initiation of carcinogenesis. gdx.net Conversely, efficient Phase II metabolism can significantly reduce the toxic effects of nitrosamines by promoting their elimination. nih.gov Factors such as genetic polymorphisms in Phase II enzymes, as well as dietary and environmental exposures, can influence the efficiency of these detoxification pathways. gdx.net

Generation of Reactive Electrophilic Intermediates (e.g., Diazonium Ions)

The metabolic activation of nitrosamines by cytochrome P450 enzymes culminates in the generation of highly reactive electrophilic intermediates. researchgate.netnih.gov The key step in this process is the enzymatic hydroxylation at the α-carbon position of the nitrosamine. researchgate.net This α-hydroxylation results in the formation of an unstable α-hydroxynitrosamine. acs.org

This α-hydroxynitrosamine intermediate spontaneously decomposes, undergoing a rearrangement that releases an aldehyde (such as formaldehyde (B43269) from NDMA or acetaldehyde (B116499) from NDEA) and water. researchgate.net This decomposition leads to the formation of a critical reactive species: a diazonium ion. researchgate.netacs.orgnih.govresearchgate.net For example, the metabolism of N-nitrosodimethylamine (NDMA) yields a methyldiazonium ion, while N-nitrosodiethylamine (NDEA) produces an ethyldiazonium ion. researchgate.net

These diazonium ions are potent electrophiles, meaning they are electron-deficient and readily react with electron-rich nucleophilic sites in the cell. europa.euwikipedia.org The primary target for these reactive intermediates is DNA. researchgate.net The diazonium ions can alkylate DNA by transferring their alkyl group to various positions on the DNA bases, forming DNA adducts. researchgate.netnih.gov This alkylation of DNA is considered a crucial event in the initiation of carcinogenesis by nitrosamines. researchgate.net The formation of these reactive diazonium ions is a common pathway for many carcinogenic nitrosamines. researchgate.neteuropa.eu

Impact on Specific Cellular and Molecular Processes

Recent toxicological research has begun to elucidate the specific cellular and molecular mechanisms through which this compound (NDCHA) exerts its effects. Studies have particularly focused on its ability to induce oxidative stress and its disruptive activity on the endocrine system, specifically its anti-androgenic properties.

Induction of Oxidative Stress

While direct and extensive research into the oxidative stress mechanisms of this compound is not widely documented, the broader class of N-nitrosamines, to which it belongs, is well-known to induce oxidative stress through various pathways. The metabolic activation of nitrosamines is a key process that can lead to the generation of reactive oxygen species (ROS). jchr.orgnih.gov This activation, often mediated by the cytochrome P450 enzyme system, can produce unstable intermediates that, in turn, generate superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov

The generation of these reactive species can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. This can result in damage to critical cellular components, including lipids, proteins, and DNA. jchr.org For instance, studies on other nitrosamines have demonstrated increased lipid peroxidation and the formation of DNA adducts as a consequence of oxidative damage. nih.gov Some research has also indicated that exposure to certain nitrosamines can lead to a decrease in the activity of antioxidant enzymes such as catalase, further exacerbating the oxidative imbalance. nih.gov Given that this compound is a member of the N-nitrosamine family, it is plausible that it shares these general mechanisms of inducing oxidative stress, although further research is required to confirm the specific pathways and effects for this particular compound.

Anti-Androgenic Activity

Significant research has demonstrated that this compound possesses notable anti-androgenic activity. science.govmedchemexpress.com This activity is primarily attributed to its ability to act as a competitive antagonist of the androgen receptor (AR). acs.orgresearchgate.net

Studies have shown that NDCHA competitively binds to the androgen receptor, thereby inhibiting the binding of endogenous androgens such as 5α-dihydrotestosterone (DHT). science.govresearchgate.net This competitive inhibition prevents the receptor from being activated by its natural ligands. In addition to blocking the receptor, research indicates that this compound also leads to a decrease in the cellular levels of the androgen receptor protein itself. medchemexpress.comacs.orgjuniperpublishers.com

Further research into the anti-androgenic effects of a series of N-nitrosocompounds revealed that this compound, in a dose-dependent manner, inhibits the activity of DHT. researchgate.net In cellular models using LNCaP cells (a human prostate cancer cell line), it was observed that NDCHA down-regulates the transcription of prostate-specific antigen (PSA), a well-known androgen-regulated gene. researchgate.net These findings suggest that the anti-androgenic mechanism of this compound is comparable to that of flutamide, a known synthetic anti-androgen used in clinical settings. researchgate.net

The table below summarizes key findings from a comparative study on the anti-androgenic activity of this compound and other related compounds.

| Compound | Assay | Endpoint | Result |

| This compound (NDCHA) | Yeast Two-Hybrid Assay | Inhibition of DHT (40 nM) activity | Dose-dependent inhibition |

| This compound (NDCHA) | AR-EcoScreen Cell Reporter Gene Assay | Inhibition of DHT (0.5 nM) activity | Dose-dependent inhibition |

| This compound (NDCHA) | Competitive Binding Assay | Competition against fluorescently labeled AR ligand | Competitive binding to human AR |

| This compound (NDCHA) | LNCaP Cell Assay | Regulation of Prostate-Specific Antigen (PSA) transcription | Down-regulation of PSA |

Environmental Distribution and Degradation Studies of N Nitrosodicyclohexylamine

Occurrence and Fate in Environmental Compartments

The presence and behavior of N-Nitrosodicyclohexylamine have been investigated in different environmental settings, including water, air, and soil.

Presence in Aquatic Environments (e.g., Drinking Water, Wastewater)

While specific quantitative data on the concentration of this compound in drinking water and wastewater is limited in the provided search results, the broader context of N-nitrosamines in these environments is well-established. N-nitrosamines are recognized as a class of disinfection byproducts that can form during water treatment processes, particularly chlorination. berkeley.edunih.govca.gov Their presence in drinking water is a concern, and monitoring for various nitrosamines is conducted. ca.govnih.gov

Wastewater is also a significant medium for the occurrence of nitrosamines. who.int The formation of N-nitrosamines can occur in wastewater through the reaction of secondary amines with nitrosating agents. epa.gov Although direct data for NDCHA is not specified, the general understanding of nitrosamine (B1359907) chemistry suggests that its precursors, if present in wastewater, could lead to its formation.

Potential for Occurrence in Soil

The potential for this compound to occur in soil is recognized, although specific studies on its detection and concentration in soil are not detailed in the provided search results. chemservice.comchemicalbook.com The primary pathway for nitrosamine introduction into the soil is likely through the application of sludge from wastewater treatment plants, which can contain these compounds. who.int Nitrite (B80452) concentrations in soil are typically low; however, in soils that are heavily fertilized with organic waste, the concentrations of nitrite and its precursors can be significantly higher, creating conditions favorable for the formation of nitrosamines if the corresponding amines are also present. epa.gov

Abiotic Degradation Pathways

The environmental persistence of this compound is influenced by abiotic degradation processes, primarily photolysis and its stability under different pH conditions.

Photolysis Mechanisms and Kinetics

Photolysis, or degradation by light, is a significant pathway for the breakdown of N-nitrosamines in the environment. acs.org The photolysis of N-nitrosamines, including this compound, generally proceeds through the cleavage of the N-N bond upon absorption of UV light. acs.org This process is known to be influenced by the presence of acid. cdnsciencepub.comcdnsciencepub.com

In one study, the photolysis of this compound in a solution yielded cyclohexanone (B45756) and dicyclohexylamine (B1670486) as major products. cdnsciencepub.com The quantum yield of nitrosamine decomposition can be affected by factors such as pH, the presence of oxygen, and the initial concentration of the compound. acs.org While a detailed kinetic analysis for this compound photolysis is not provided, the general principles of nitrosamine photochemistry suggest that it is susceptible to degradation by sunlight, particularly in surface waters and the atmosphere. acs.org

Table 1: Photolysis Products of this compound

| Precursor | Photolysis Product |

|---|---|

| This compound | Cyclohexanone |

| This compound | Dicyclohexylamine |

Data from a study on the photolysis of N-nitrosodialkylamines. cdnsciencepub.com

Influence of pH on Environmental Stability and Degradation

The stability of this compound is influenced by the pH of the surrounding medium. biosynth.comsmolecule.com Generally, N-nitrosamines are more stable in neutral or alkaline conditions. smolecule.com However, under acidic conditions, their degradation can be accelerated, particularly in the context of photolysis. acs.orgcdnsciencepub.com

One study noted that for N-nitrosamines, the rate of photolysis can increase with decreasing pH in aqueous solutions. acs.org Conversely, the quantum yield of decomposition for some nitrosamines has been observed to be relatively constant over a pH range of 2 to 8, with a significant drop in decomposition at pH values above 8. acs.org This suggests that the environmental fate of this compound will be partly determined by the acidity or alkalinity of the water or soil it inhabits.

Biotic Degradation and Bioremediation Potential

The biological breakdown of chemical compounds by microorganisms is a critical process in both engineered and natural environments. For many contaminants, this represents a key mechanism for their removal. However, the extent and rate of biodegradation are highly dependent on the chemical structure of the compound and the specific microbial communities present.

Current research on the fate of nitrosamines in wastewater treatment plants has predominantly centered on more commonly detected nitrosamines like NDMA. These studies indicate that the removal of nitrosamines during secondary biological treatment can be variable. For instance, the removal of NDMA has been observed to range from 0 to 75%. This variability is influenced by the operational parameters of the treatment plant and the composition of the microbial biomass.

Natural attenuation encompasses a range of naturally occurring processes that can reduce the mass, toxicity, mobility, or concentration of contaminants in the environment. These processes include biodegradation, dispersion, dilution, sorption, and chemical or biological stabilization.

For nitrosamines in general, photodegradation (breakdown by sunlight) is a recognized natural attenuation process in surface waters. One study noted that nitrosamines with cyclic side groups, a category that includes this compound, exhibited higher photodegradation rate constants compared to those with simpler methyl or ethyl side groups. This suggests that sunlight may play a role in the natural breakdown of NDCHA in sunlit aquatic environments.

However, information regarding the biotic natural attenuation of this compound in soil and groundwater is not well-documented. The persistence of any chemical in the subsurface is a balance between its inherent biodegradability and the presence of suitable environmental conditions and microbial populations. For some nitrosamines, biodegradation in soil and water has been shown to be possible, though rates can be highly variable and dependent on factors like temperature and the presence of other organic matter. Without specific studies on NDCHA, its behavior and potential for natural biological breakdown in these environments remain largely unknown.

Ecotoxicological Research on N Nitrosodicyclohexylamine

Effects on Aquatic Ecosystems (General Nitrosamines)

N-nitrosamines are recognized as a significant threat to aquatic ecosystems. nih.gov Their impact is evaluated by studying their effects on organisms at different trophic levels, including algae (producers), invertebrates (primary consumers), and fish (secondary consumers). unit.noscope-act.org The toxicity of these compounds can vary widely depending on the specific nitrosamine (B1359907) and the species being tested. unit.no

Research indicates that algae are often the most sensitive organisms to nitrosamine exposure. For instance, N-nitrosodimethylamine (NDMA) has been shown to inhibit the growth of the green algae Selenastrum capricornutum at concentrations as low as 1-10 ppm. nih.gov One study identified the lowest observed effect concentration (LOEC) for NDMA on algae to be 0.025 mg/L, which was the most sensitive response recorded across all tested compounds and species in that report. unit.no

The acute toxicity of nitrosamines to aquatic invertebrates and fish generally occurs at higher concentrations compared to algae. unit.nonih.gov However, there is a wide range of reported lethal concentrations (LC50), which is the concentration required to kill 50% of a test population. For example, the 96-hour LC50 for NDMA in the invertebrate Gammarus limnaeus was 330 ppm, while for the fathead minnow (Pimephales promelas), the 96-hour LC50 was 940 ppm. nih.gov In contrast, N-nitrosodiphenylamine (NDPA) showed higher toxicity to the bluegill fish (Lepomis macrochirus), with a 24-hour LC50 of 5.85 mg/L. unit.no Chronic exposure to nitrosamines can also lead to significant adverse effects, including carcinogenic effects in fish. epa.gov

Interactive Table: Acute Toxicity of Selected Nitrosamines to Aquatic Organisms

| Compound | Species | Trophic Level | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| N-Nitrosodimethylamine (NDMA) | Pimephales promelas (Fathead Minnow) | Fish | LC50 | 940 | 96 hours | nih.gov |

| N-Nitrosodimethylamine (NDMA) | Gammarus limnaeus (Amphipod) | Invertebrate | LC50 | 330 | 96 hours | nih.gov |

| N-Nitrosodiethylamine (NDEA) | Pimephales promelas (Fathead Minnow) | Fish | LC50 | 775 | 96 hours | nih.gov |

| N-Nitrosodiphenylamine (NDPA) | Lepomis macrochirus (Bluegill) | Fish | LC50 | 5.85 | 24 hours | unit.no |

| N-Nitrosodiphenylamine (NDPA) | Unspecified Cladoceran | Invertebrate | LC50 | 7.76 | 48 hours | unit.no |

| N-Nitrosodimethylamine (NDMA) | Selenastrum capricornutum | Algae | Growth Inhibition | 1-10 | - | nih.gov |

| N-Nitrosodiethylamine (DEN) | Selenastrum capricornutum | Algae | Growth Inhibition | 1-10 | - | nih.gov |

Methodologies for Ecological Risk Assessment (General Nitrosamines)

The ecological risk assessment for chemicals like nitrosamines is a systematic process used to evaluate the potential adverse effects on ecosystems exposed to these substances. epa.gov The process generally involves several key steps, beginning with problem formulation, followed by exposure and effects assessment, and culminating in risk characterization. epa.govmdpi.com

Exposure Assessment: This step involves determining the extent to which aquatic environments are exposed to nitrosamines. It includes identifying the sources of the compounds, their pathways into aquatic systems (e.g., industrial discharge, wastewater treatment plant effluent), and their concentrations in water and sediment. nih.govepa.gov The environmental fate of nitrosamines, such as their persistence and degradation, is a critical component. For instance, photolysis is a major removal pathway for nitrosamines in surface water, but its efficiency is reduced in waters with high levels of organic matter. nih.gov

Effects Assessment (Hazard Assessment): This involves evaluating the toxicological data to determine the concentrations at which nitrosamines cause adverse effects in aquatic organisms. ilo.org This relies on data from acute and chronic toxicity tests on representative species from different trophic levels (e.g., algae, invertebrates, fish), such as the LC50 and EC50 (effective concentration for 50% of the population) values. unit.noilo.org For substances with limited data, assessment factors or uncertainty factors are applied to derive a Predicted No-Effect Concentration (PNEC), which is an estimate of the concentration below which unacceptable effects are unlikely to occur. unit.noscope-act.org

Risk Characterization: In this final step, the information from the exposure and effects assessments is integrated to estimate the likelihood and magnitude of adverse ecological effects. This is often done by calculating a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the PNEC. tcmda.com An RQ value greater than 1 suggests a potential risk to the aquatic environment, which may trigger a need for more in-depth assessment or risk management measures.

Modern approaches to ecological risk assessment increasingly utilize predictive models to supplement empirical data. These include:

Conventional Water Quality Models: Such as the Soil and Water Assessment Tool (SWAT), which can predict chemical concentrations in complex watersheds. mdpi.com

Multimedia Fugacity Models: These models are useful for understanding how a chemical partitions and moves between different environmental compartments (air, water, soil, sediment). mdpi.com

Machine Learning Models: Algorithms like Random Forest are being used to predict water quality and the spatial patterns of contaminants with good performance, especially for classifying chemical concentrations above a certain threshold. nih.govmathematica.orgmdpi.com

Species Sensitivity Distribution (SSD) Modeling: This statistical approach uses toxicity data from multiple species to estimate the concentration of a chemical that would be hazardous to a small percentage of species in an ecosystem, providing a more comprehensive view of potential community-level impacts. nih.gov

These methodologies provide a structured framework for evaluating the potential ecological risks posed by nitrosamines, guiding regulatory decisions and environmental protection efforts despite the data gaps for specific compounds like N-Nitrosodicyclohexylamine. tcmda.comepa.gov

Regulatory Science and Risk Assessment Frameworks for N Nitrosodicyclohexylamine

Scientific Basis for Carcinogenic Potential Assessment and Public Health Implications

The scientific concern regarding N-Nitrosodicyclohexylamine stems from its potential formation from dicyclohexylamine (B1670486) nitrite (B80452), a substance used as an anti-corrosion agent and classified by the National Toxicology Program as an "experimental equivocal tumorigenic agent". nih.govnih.gov The carcinogenic potential of the majority of N-nitroso compounds is well-established, with many classified as probable or possible human carcinogens. fda.govresearchgate.netcabidigitallibrary.org Their mechanism of carcinogenicity typically involves metabolic activation by cytochrome P450 enzymes into reactive electrophiles that can form DNA adducts, leading to genetic mutations if not repaired. researchgate.netresearchgate.net

For this compound specifically, genotoxicity data provides the primary basis for its carcinogenic potential assessment. While not all tests have yielded positive results, the evidence suggests a potential hazard. In vitro studies have demonstrated that NDCHA is genotoxic in V79 Chinese hamster cells, causing a dose-dependent increase in DNA lesions and sister chromatid exchange. nih.gov Furthermore, it induced micronuclei in isolated human lymphocytes, indicating its potential to cause chromosomal damage. nih.gov However, results from the bacterial reverse mutation (Ames) test were largely negative, with an inconclusive result in only one bacterial strain (Salmonella typhimurium TA104) at high doses. nih.gov

The public health implications arise from the potential for human exposure to this genotoxic compound. The formation of NDCHA from its precursor in materials like anti-corrosion foils presents a risk, prompting recommendations for the substitution of dicyclohexylamine nitrite in such applications. nih.govnih.gov The presence of any genotoxic impurity in products intended for human use is a significant concern, necessitating rigorous risk assessment and control strategies to protect public health. researchgate.net

Table 1: Summary of Genotoxicity Data for this compound

| Test System | Assay | Result | Citation |

|---|---|---|---|

| Salmonella typhimurium (TA98, TA100, TA1535) | Ames Test | Negative | nih.gov |

| Salmonella typhimurium (TA104) | Ames Test | Inconclusive | nih.gov |

| Isolated Human Lymphocytes | Micronucleus Test | Weakly Genotoxic | nih.gov |

| V79 Chinese Hamster Cells | Single Cell Gel Assay (Comet Assay) | Genotoxic | nih.gov |

| V79 Chinese Hamster Cells | Sister Chromatid Exchange (SCE) Test | Genotoxic | nih.gov |

Regulatory Considerations and Control Strategies (General Nitrosamines)

Given the carcinogenic risk associated with N-nitrosamines, a robust regulatory framework has been established to control their presence as impurities. These compounds are considered a "cohort of concern" in the International Council for Harmonisation (ICH) M7(R2) guideline, which focuses on DNA reactive impurities in pharmaceuticals. fda.gov This classification necessitates stringent control to a level associated with a negligible cancer risk, often defined as an increased risk of one additional cancer case in 100,000 people over a lifetime of exposure. fda.govkhlaw.com

Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued guidance requiring manufacturers to conduct thorough risk assessments to identify and mitigate potential sources of nitrosamine (B1359907) contamination. gmp-compliance.orgfda.gov Control strategies involve process optimization, quality control of raw materials, and ongoing monitoring to prevent the formation of nitrosamines, which can arise from the reaction of secondary or tertiary amines with nitrosating agents (like nitrites) under specific conditions. zamann-pharma.comtentamus-pharma.deafirm-group.com

The discovery of nitrosamine impurities in common medications, such as angiotensin II receptor blockers and ranitidine, has led to numerous drug recalls and heightened regulatory scrutiny. fda.goveuropa.eu Regulatory bodies now mandate that pharmaceutical companies perform comprehensive risk assessments for all drug products to evaluate the potential for nitrosamine formation and contamination. zamann-pharma.comraps.org

These assessments must consider all potential sources, including the active pharmaceutical ingredient (API) synthesis process, raw materials, and even degradation over the product's shelf life. fda.govcefic.org If a risk is identified, confirmatory testing using sensitive and validated analytical methods is required. tentamus-pharma.deraps.org Should nitrosamine impurities be detected above acceptable limits, manufacturers must implement changes to their processes to reduce these impurities to a safe level and report these changes to regulatory authorities. raps.org This lifecycle management approach ensures the continuous safety and quality of pharmaceutical products. zamann-pharma.com

Regulatory oversight for nitrosamines extends beyond pharmaceuticals to consumer products where exposure is possible. In cosmetics, nitrosamines are not used as ingredients but can form as contaminants when certain raw materials, such as diethanolamine (B148213) (DEA) or triethanolamine (B1662121) (TEA), react with nitrosating agents present as preservatives or contaminants. ctpa.org.uksafecosmetics.org European Union regulations explicitly state that nitrosamines must not be part of the composition of cosmetic products, though their presence as technically unavoidable traces may be tolerated if the product remains safe. ctpa.org.uk In the U.S., the FDA considers a cosmetic product containing nitrosamines to be adulterated and can take enforcement action. safecosmetics.org Manufacturers are encouraged to avoid using ingredients that can combine to form nitrosamines and to test their products for contamination. ctpa.org.uksafecosmetics.org

In the rubber industry, N-nitrosamines can be formed during the vulcanization process from secondary amine-based accelerators. afirm-group.comcdc.gov This has been a known issue, leading to potential worker exposure and the presence of nitrosamines in finished rubber articles. cdc.gov Regulatory attention and industry efforts have focused on managing these risks by controlling production conditions and seeking safer alternatives to nitrosamine-forming chemicals. afirm-group.com

Approaches to Establishing Acceptable Intake Limits and Potency Categorization (including discussion of data limitations for this compound)

For N-nitrosamines with sufficient carcinogenicity data, a compound-specific acceptable intake (AI) limit can be derived. This limit represents a daily exposure level that approximates a 1 in 100,000 increased cancer risk over a lifetime. fda.gov However, for many nitrosamines, including this compound, robust, long-term carcinogenicity data are not available. usp.org

In the absence of such data, regulatory agencies have developed a structure-activity relationship (SAR)-based method known as the Carcinogenic Potency Categorization Approach (CPCA). fda.govnih.gov This approach assigns a nitrosamine to one of five potency categories based on its structural features, which are known to influence carcinogenic potency. fda.govamericanpharmaceuticalreview.com Features such as the number of alpha-hydrogens and the presence of activating or deactivating groups on the molecule are assessed to generate a potency score. basciences.comchemrxiv.org Each category has a corresponding AI limit. fda.govexponent.com

Due to the significant lack of carcinogenicity and limited genotoxicity data for this compound, it falls into a category requiring a conservative approach. usp.org Based on the CPCA framework, with no robust data to suggest a different classification, NDCHA would be assigned to Potency Category 5. usp.org This category is for nitrosamines with insufficient data to be placed in a higher potency category and corresponds to the Threshold of Toxicological Concern (TTC) for mutagenic impurities, which is an AI limit of 1500 ng/day. fda.govfda.govbasciences.com This default, health-protective limit is applied to ensure safety in the face of scientific uncertainty.

Table 2: Carcinogenic Potency Categorization Approach (CPCA) for Nitrosamine Impurities

| Potency Category | Recommended Acceptable Intake (AI) Limit (ng/day) | General Description |

|---|---|---|